2-[(2Z)-3-ethyl-4-oxo-2-(phenylimino)-1,3-thiazolidin-5-yl]-N-(2-methylphenyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[(2Z)-3-ethyl-4-oxo-2-(phenylimino)-1,3-thiazolidin-5-yl]-N-(2-methylphenyl)acetamide is a complex organic compound belonging to the thiazolidinone class. This compound is characterized by its unique structure, which includes a thiazolidinone ring, an imine group, and an acetamide moiety. It has garnered interest in various fields of scientific research due to its potential biological activities and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(2Z)-3-ethyl-4-oxo-2-(phenylimino)-1,3-thiazolidin-5-yl]-N-(2-methylphenyl)acetamide typically involves the following steps:
Formation of the Thiazolidinone Ring: The initial step involves the condensation of an appropriate aldehyde with thiosemicarbazide to form a thiosemicarbazone intermediate.
Cyclization: The thiosemicarbazone undergoes cyclization in the presence of an acid catalyst to form the thiazolidinone ring.
Substitution Reaction: The thiazolidinone is then subjected to a substitution reaction with an appropriate acylating agent to introduce the acetamide group.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis systems, and stringent quality control measures to ensure high purity and yield.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the thiazolidinone ring, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the imine group, converting it to an amine.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like amines or alcohols can be used under basic or acidic conditions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of various chemical transformations and the development of new synthetic methodologies.
Biology
Biologically, 2-[(2Z)-3-ethyl-4-oxo-2-(phenylimino)-1,3-thiazolidin-5-yl]-N-(2-methylphenyl)acetamide has shown potential as an antimicrobial agent. Studies have indicated its effectiveness against a range of bacterial and fungal pathogens.
Medicine
In medicine, this compound is being investigated for its potential therapeutic applications. Preliminary research suggests it may have anti-inflammatory and anticancer properties, making it a candidate for drug development.
Industry
Industrially, the compound can be used in the development of new materials with specific properties, such as enhanced thermal stability or unique electronic characteristics.
Mechanism of Action
The mechanism of action of 2-[(2Z)-3-ethyl-4-oxo-2-(phenylimino)-1,3-thiazolidin-5-yl]-N-(2-methylphenyl)acetamide involves its interaction with various molecular targets. The thiazolidinone ring is known to interact with enzymes and proteins, potentially inhibiting their activity. The imine group can form reversible covalent bonds with nucleophilic sites in biological molecules, altering their function.
Comparison with Similar Compounds
Similar Compounds
- 2-[(2Z)-3-ethyl-4-oxo-2-(phenylimino)-1,3-thiazolidin-5-yl]-N-(3-methylphenyl)acetamide
- 2-[(2Z)-3-ethyl-4-oxo-2-(phenylimino)-1,3-thiazolidin-5-yl]-N-(4-methylphenyl)acetamide
Uniqueness
Compared to similar compounds, 2-[(2Z)-3-ethyl-4-oxo-2-(phenylimino)-1,3-thiazolidin-5-yl]-N-(2-methylphenyl)acetamide is unique due to the specific positioning of the methyl group on the phenyl ring. This subtle difference can significantly impact its chemical reactivity and biological activity, making it a distinct entity in its class.
Properties
Molecular Formula |
C20H21N3O2S |
---|---|
Molecular Weight |
367.5 g/mol |
IUPAC Name |
2-(3-ethyl-4-oxo-2-phenylimino-1,3-thiazolidin-5-yl)-N-(2-methylphenyl)acetamide |
InChI |
InChI=1S/C20H21N3O2S/c1-3-23-19(25)17(26-20(23)21-15-10-5-4-6-11-15)13-18(24)22-16-12-8-7-9-14(16)2/h4-12,17H,3,13H2,1-2H3,(H,22,24) |
InChI Key |
GSIFJTOVMZJUKV-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C(=O)C(SC1=NC2=CC=CC=C2)CC(=O)NC3=CC=CC=C3C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.